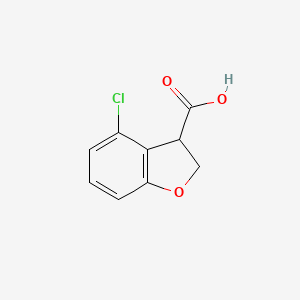

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H7ClO3 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

4-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H7ClO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12) |

InChI Key |

PMSOHBLPRLOYCL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate | Organic solvent (e.g., tetrahydrofuran), triphenylphosphine, diethyl azodiformate, ambient temperature, 2-3 hours | Formation of methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate crude product |

| 2 | Chlorination of crude product | N-chlorosuccinimide (NCS), organic solvent (e.g., DMF, acetonitrile, acetone), 50-85°C, 2-6 hours | Methyl 4-ethanamide amino-5-chloro-7-benzofuran formate crude product |

| 3 | Hydrolysis and purification | Aqueous alcoholic alkali solution, room temperature, pH adjustment to 1-6 | Pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid |

This method avoids column chromatography for intermediates, uses mild chlorinating conditions, and achieves relatively high yields (~60% or better) suitable for industrial scale-up.

Solvent and Reagent Optimization

- Organic solvents tested include tetrahydrofuran, acetonitrile, toluene, acetone, and DMF.

- The ratio of triphenylphosphine and diethyl azodiformate to starting material is optimized around 0.8-1.2:1.

- Chlorination temperature and time are critical for selectivity and yield.

- The hydrolysis step uses aqueous alcohol and alkali to convert esters to acids, followed by acidification to precipitate the product.

General Synthetic Strategies for Benzofuran Derivatives Relevant to this compound

Literature reviews on benzofuran synthesis provide complementary methodologies that can be adapted for this compound:

Cyclization Approaches

- Intramolecular Cyclization of o-Hydroxyaryl Precursors : Starting from o-hydroxyacetophenone derivatives, cyclization under acidic or basic conditions forms the benzofuran ring.

- Wolff-Kishner Reduction and Claisen Rearrangement : Used for benzofuran ring construction with subsequent functionalization at desired positions.

- Copper(I)-Catalyzed Coupling and Cyclization : Utilizing aryl alkynes and phenols to form benzofuran cores with regioselective substitution.

Halogenation Techniques

Carboxylation and Ester Hydrolysis

- Introduction of carboxylic acid functionality often involves ester intermediates that are hydrolyzed under basic or acidic conditions to yield the free acid.

- Careful pH control during hydrolysis and isolation ensures purity and yield.

Comparative Data Table of Key Preparation Parameters

Research Discoveries and Optimization Insights

- The patent CN104016949A highlights the importance of avoiding chromatographic purification to enhance industrial feasibility.

- Use of mild chlorinating agents like N-chlorosuccinimide improves selectivity and reduces hazardous by-products.

- Solvent choice significantly impacts reaction kinetics and product isolation; tetrahydrofuran and acetonitrile are preferred solvents for cyclization and chlorination steps.

- Hydrolysis conditions must be optimized to avoid degradation of the benzofuran ring while achieving complete ester conversion.

- Temperature control during chlorination (50-85°C) balances reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. Substitution reactions often require the use of nucleophiles and appropriate catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted benzofuran compounds .

Scientific Research Applications

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid and related compounds:

*Estimated based on molecular formula.

Key Comparative Insights

In contrast, the 5-chloro-6-fluoro analog () exhibits dual halogenation, which may enhance electronic effects and resistance to oxidative degradation due to fluorine’s electronegativity .

Functional Group Diversity: The amino group in 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid enables nucleophilic reactions (e.g., amidation), making it versatile for synthesizing targeted therapeutics . Caffeic acid (), lacking halogenation but featuring dihydroxy groups, demonstrates strong hydrogen-bonding capacity and antioxidant activity, highlighting how hydroxyl groups dominate over halogen effects in free radical scavenging .

Solubility and Derivative Potential: Methyl esterification (e.g., Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) improves solubility in organic solvents, suggesting utility in prodrug formulations . The carboxylic acid group in the target compound allows for salt formation (e.g., sodium or potassium salts), enhancing aqueous solubility for industrial or pharmacological applications .

Synthetic and Stability Considerations :

- Chlorinated benzofurans often require specialized synthesis routes, such as diazotization and halogenation (e.g., methods described in for Chlorthalidone derivatives), which may parallel the synthesis of the target compound .

- Stability data for chlorinated analogs (e.g., Chlorthalidone in ) suggest that dry powders of this compound could exhibit long-term stability under controlled conditions .

Biological Activity

4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a chlorine atom at the 4-position of the benzofuran ring influences its reactivity and biological interactions. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical in its synthesis and functionalization for biological studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and interference with cell signaling pathways.

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of benzofuran exhibited significant growth inhibition against cancer cell lines with GI50 values in the micromolar range. For instance, compound 35 from a related study showed GI50 values of 2.20 μM against MDA-MB-231 (breast cancer) cells .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 35 | MDA-MB-231 | 2.20 |

| 35 | HCT15 | 2.37 |

| 35 | PC-3 | 2.68 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy

In vitro tests revealed that the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various microbial strains .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine substituent enhances binding affinity to certain receptors or enzymes involved in critical biochemical pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for tumor growth or microbial survival.

- Modulation of Signaling Pathways : It can disrupt signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other benzofuran derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-5-chloro-2,3-dihydrobenzofuran | Contains an amino group | Enhanced anticancer activity |

| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | Lacks chlorine | Lower reactivity compared to chloro derivative |

| Benzothiophene derivatives | Complex structure | Notable anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.